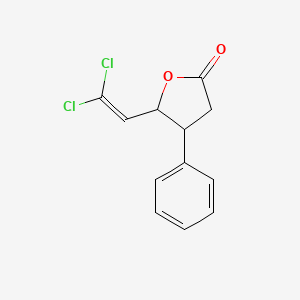
5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one is a synthetic organic compound characterized by the presence of a dichloroethenyl group and a phenyloxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one typically involves the reaction of 2,2-dichloroethenyl derivatives with phenyl-substituted oxolanones under controlled conditions. One common method involves the use of thionyl chloride in ethanol to facilitate the reaction . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloroethenyl group to less chlorinated derivatives.
Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one involves its interaction with specific molecular targets. The dichloroethenyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modify enzyme activity is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Cypermethrin: A synthetic pyrethroid insecticide with a similar dichloroethenyl group.
Dichlorvos: An organophosphate insecticide with a dichloroethenyl ester group.
Uniqueness
5-(2,2-Dichloroethenyl)-4-phenyloxolan-2-one is unique due to its specific combination of a dichloroethenyl group and a phenyloxolanone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Unlike cypermethrin and dichlorvos, which are primarily used as insecticides, this compound has broader applications in research and industry.
Propiedades
Número CAS |
64501-97-9 |
|---|---|
Fórmula molecular |
C12H10Cl2O2 |
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
5-(2,2-dichloroethenyl)-4-phenyloxolan-2-one |
InChI |
InChI=1S/C12H10Cl2O2/c13-11(14)7-10-9(6-12(15)16-10)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2 |
Clave InChI |
YACNOGJWDZROPY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1=O)C=C(Cl)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
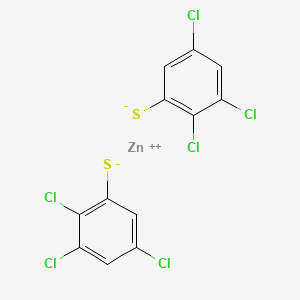
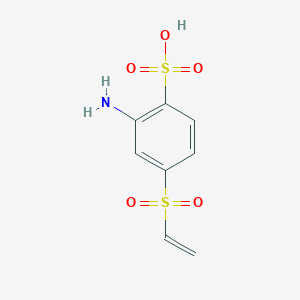
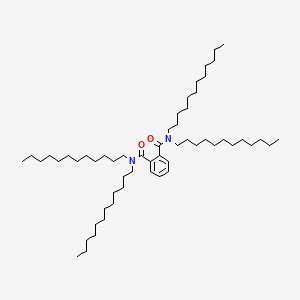
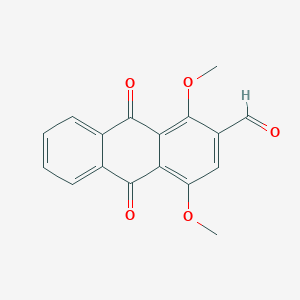

![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
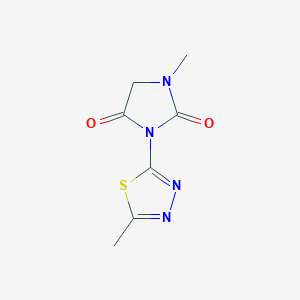
![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)
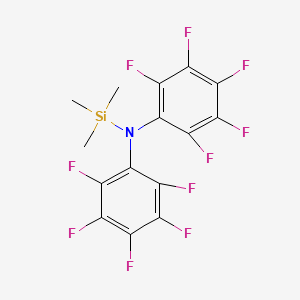

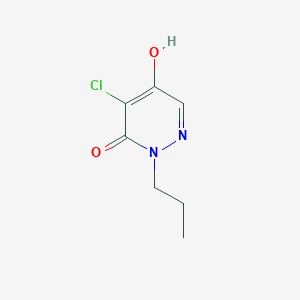
![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
